2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-hydroxyphenyl)acetamide
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Description
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-hydroxyphenyl)acetamide is a useful research compound. Its molecular formula is C11H11N3O3S and its molecular weight is 265.29. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Labeling Techniques
Research on related compounds focuses on the synthesis of labeled derivatives for potential use in radiopharmaceuticals. For example, the amidation of related compounds under specific conditions resulted in high yields, indicating a method for creating labeled molecules for further biological studies (Xu & Trudell, 2005).
Antimicrobial Activity
Studies on novel derivatives highlight their antimicrobial properties. Derivatives synthesized from reactions involving related structures have been screened for their activity against various micro-organisms, showing potential as antimicrobial agents (Mistry, Desai, & Intwala, 2009). Another study reported the synthesis and QSAR (Quantitative Structure-Activity Relationship) studies of such derivatives as potential antibacterial agents, indicating that modifications in the molecule can enhance its biological activity (Desai, Shah, Bhavsar, & Saxena, 2008).
Anti-Diabetic Potential
Research into bi-heterocyclic compounds derived from related structures has explored their potential as anti-diabetic agents. A study found that these derivatives exhibit significant enzyme inhibition against α-glucosidase, suggesting their utility in managing diabetes (Abbasi et al., 2020).
Crystal Structure Analysis
The crystal structures of acetamides derived from related compounds have been described, providing insights into their chemical properties and potential interactions. Such analyses contribute to our understanding of how these compounds can be further modified or applied in different scientific contexts (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Antioxidant Activity
A study on coordination complexes constructed from pyrazole-acetamide derivatives, including related structures, examined their antioxidant activity. The complexes showed significant activity, highlighting the potential of these compounds in oxidative stress-related applications (Chkirate et al., 2019).
Properties
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c12-11-14-10(17)8(18-11)5-9(16)13-6-1-3-7(15)4-2-6/h1-4,8,15H,5H2,(H,13,16)(H2,12,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFOMQGUEQCBSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2C(=O)N=C(S2)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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